molecular formula C18H15N3O B11083303 4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11083303
M. Wt: 289.3 g/mol
InChI Key: CMYOELAEZMTMGH-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that combines an indole moiety with a dihydropyridazinone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the condensation of indole derivatives with hydrazine and phenyl-substituted ketones. One common method includes:

    Starting Materials: Indole-3-carboxaldehyde, phenylhydrazine, and acetophenone.

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions.

    Procedure: Indole-3-carboxaldehyde is reacted with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetophenone in the presence of a base such as sodium ethoxide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(1H-indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or receptors like G-protein coupled receptors.

    Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)-6-phenylpyridazin-3(2H)-one: Lacks the dihydro component, affecting its reactivity and biological activity.

    4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-thione: Contains a sulfur atom, which can alter its pharmacokinetic properties.

Uniqueness

4-(1H-Indol-3-yl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of indole and dihydropyridazinone structures, which confer distinct chemical reactivity and potential biological activities not seen in other similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C18H15N3O/c22-18-14(15-11-19-16-9-5-4-8-13(15)16)10-17(20-21-18)12-6-2-1-3-7-12/h1-9,11,14,19H,10H2,(H,21,22)

InChI Key

CMYOELAEZMTMGH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43

solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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